

PF-06424439 methanesulfonate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-06424439 methanesulfonate

Cat. No.: B10783163

[Get Quote](#)

PF-06424439 Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and biological properties of **PF-06424439 methanesulfonate**, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). This document is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Core Chemical Properties

PF-06424439 methanesulfonate is an orally bioavailable small molecule that has been investigated for its potential therapeutic effects in metabolic diseases.^{[1][2]} Its chemical structure and fundamental properties are summarized below.

Property	Value	Reference
Chemical Name	[(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidiny]-1-pyrrolidinylmethanone methanesulfonate	[3]
Molecular Formula	C ₂₂ H ₂₆ ClN ₇ O · CH ₄ O ₃ S	[4]
Molecular Weight	536.05 g/mol	[4][5]
CAS Number	1469284-79-4	[4]
Purity	≥98% (HPLC)	[3][4]
Appearance	White to light brown powder	[6]
Optical Activity	[α] _D +7 to +11° (c = 1.0 in methanol)	[6]

Solubility

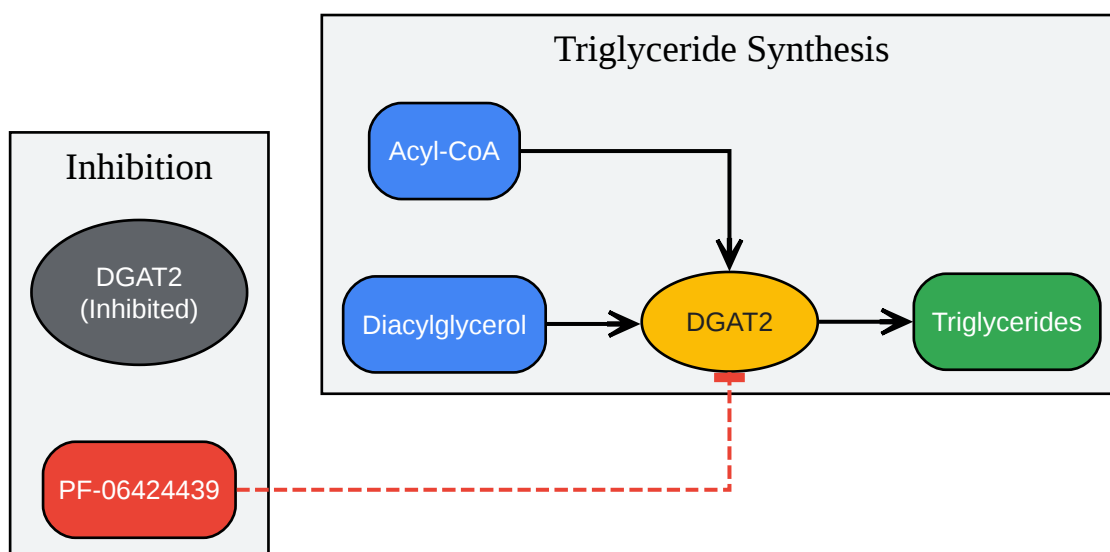
The solubility of **PF-06424439 methanesulfonate** in various solvents is a critical parameter for its use in in vitro and in vivo studies.

Solvent	Solubility	Notes	Reference
Water	10 mg/mL (clear solution)	Soluble to 100 mM.[4] [6]	[4][6]
DMSO	88 mg/mL (164.16 mM)	Soluble to 100 mM.[4] [7] Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[7]	[4][7]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥2.08 mg/mL (3.88 mM)	Clear solution.[8] Sonication is recommended.[5]	[5][8]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥2.08 mg/mL (3.88 mM)	Clear solution.[8]	[8]
10% DMSO + 90% Corn Oil	≥2.08 mg/mL (3.88 mM)	Clear solution.[8]	[8]

Mechanism of Action and Biological Activity

PF-06424439 is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), with an IC₅₀ of 14 nM.[7][8] It acts as a slowly reversible, time-dependent, and noncompetitive inhibitor with respect to the acyl-CoA substrate.[7][8] DGAT2 is a key enzyme that catalyzes the final step in triglyceride biosynthesis.[1] By inhibiting DGAT2, PF-06424439 reduces the synthesis of triglycerides.[4] It exhibits high selectivity for DGAT2 over DGAT1 and monoacylglycerol acyltransferases (MGAT1-3).[4]

Signaling Pathway



[Click to download full resolution via product page](#)

DGAT2 Inhibition by PF-06424439

In Vitro and In Vivo Efficacy

In Vitro:

- In human hepatocytes, PF-06424439 reduces triglyceride synthesis.[4]
- In MCF7 breast cancer cells, treatment with PF-06424439 reduces lipid droplet content and inhibits cell migration.[9]

In Vivo:

- Oral administration to dyslipidemic rodent models leads to a decrease in circulating and hepatic lipids.[2]
- In Ldlr^{-/-} mice, a 3-day treatment with 60 mg/kg/day of PF-06424439 reduced plasma triglyceride and cholesterol levels.[5][8]
- In rats, intravenous administration of 1 mg/kg showed moderate clearance and a short half-life.[8] Pharmacokinetic studies in rats and dogs have shown good oral bioavailability.[1]

Experimental Protocols

Cell Viability Assay in MCF7 Cells

This protocol is adapted from a study investigating the effects of PF-06424439 on breast cancer cells.[\[5\]](#)[\[7\]](#)

1. Cell Seeding:

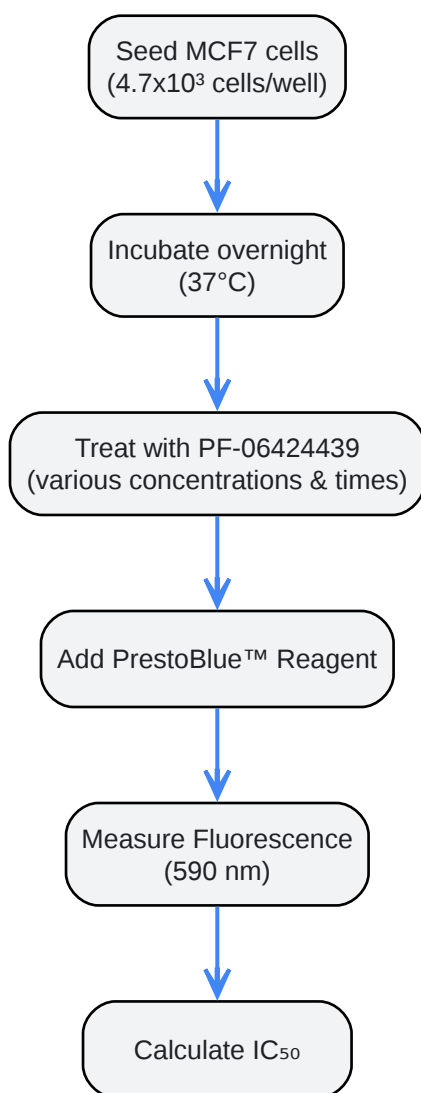
- Seed MCF7 cells in a 96-well black polystyrene microplate at a density of 4.7×10^3 cells/well.[\[7\]](#)
- Incubate overnight at 37°C to allow for cell attachment.[\[7\]](#)

2. Treatment:

- The following day, treat the cells with various concentrations of PF-06424439 (e.g., 1, 10, 50, 100, 200 μ M) for different time points (e.g., 24, 48, 72, and 96 hours).[\[5\]](#)[\[7\]](#)

3. Cell Viability Measurement:

- Assess cell viability using the PrestoBlue™ Cell Viability Reagent.[\[7\]](#)
- Measure the fluorescence at 590 nm using a spectrophotometer.[\[5\]](#)
- The IC₅₀ can be calculated from the dose-response curve at a specific time point (e.g., 72 hours).[\[5\]](#)



[Click to download full resolution via product page](#)

Cell Viability Assay Workflow

Synthesis

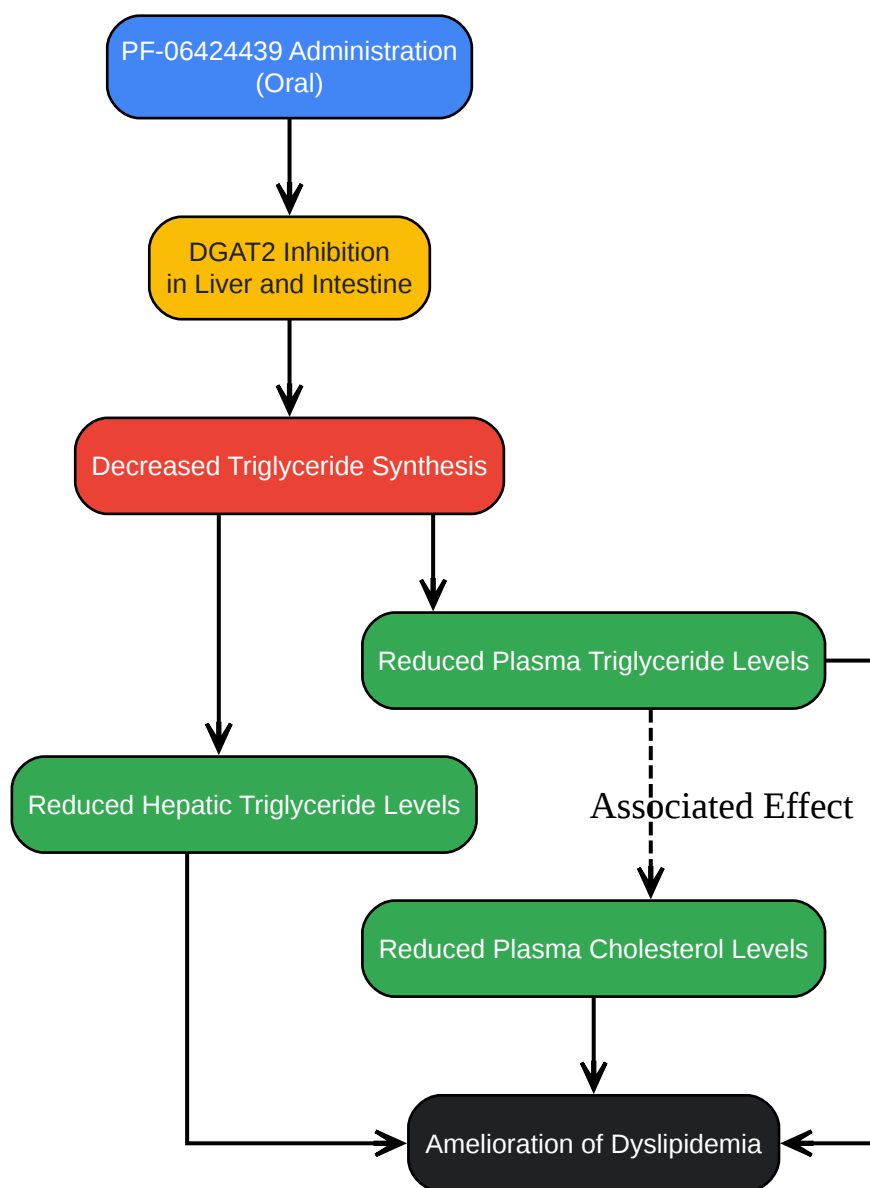
The synthesis of PF-06424439 has been described as a highly telescoped process, enabling the production of kilogram quantities of the methanesulfonate salt.[8] The discovery synthesis highlighted challenges in the construction of the imidazopyridine ring, including the lability of a triaminopyridine intermediate and the amide bond in a later-stage intermediate.[8]

Pharmacokinetics

Species	Dose & Route	Clearance	Half-life (t _{1/2})	Oral Bioavailability	Reference
Rat	1 mg/kg, i.v.	18 mL/min/kg	1.4 hours	>100%	[1]
Dog	-	18 mL/min/kg	1.2 hours	>100%	[1]

Logical Relationships of In Vivo Effects

The administration of PF-06424439 leads to a cascade of effects stemming from its primary mechanism of action.



[Click to download full resolution via product page](#)

In Vivo Effects of PF-06424439

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-06424439 methanesulfonate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783163#pf-06424439-methanesulfonate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com